1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea 1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea
Brand Name: Vulcanchem
CAS No.: 52266-74-7
VCID: VC9898515
InChI: InChI=1S/C10H13ClN2OS/c1-7-8(11)3-2-4-9(7)13-10(15)12-5-6-14/h2-4,14H,5-6H2,1H3,(H2,12,13,15)
SMILES: CC1=C(C=CC=C1Cl)NC(=S)NCCO
Molecular Formula: C10H13ClN2OS
Molecular Weight: 244.74 g/mol

1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea

CAS No.: 52266-74-7

Cat. No.: VC9898515

Molecular Formula: C10H13ClN2OS

Molecular Weight: 244.74 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea - 52266-74-7

Specification

CAS No. 52266-74-7
Molecular Formula C10H13ClN2OS
Molecular Weight 244.74 g/mol
IUPAC Name 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea
Standard InChI InChI=1S/C10H13ClN2OS/c1-7-8(11)3-2-4-9(7)13-10(15)12-5-6-14/h2-4,14H,5-6H2,1H3,(H2,12,13,15)
Standard InChI Key STAWXIIFVPXACD-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=S)NCCO
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=S)NCCO

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea . Common synonyms include:

  • NN-(3-Chloro-2-methylphenyl)-NN'-(2-hydroxyethyl)thiourea

  • CHEMBL182451

  • 52266-74-7 (CAS Registry Number) .

Molecular Structure and Conformation

The compound features a thiourea backbone (-NHC(=S)NH-\text{-NHC(=S)NH-}) substituted with a 3-chloro-2-methylphenyl group and a 2-hydroxyethyl chain. The 2D and 3D conformations reveal a planar thiourea core, with the chloro and methyl groups on the aromatic ring contributing to steric and electronic effects . The hydroxyethyl side chain enhances solubility in polar solvents, a critical factor in drug formulation .

Table 1: Key Structural Identifiers

PropertyValueSource
SMILESCC1=C(C=CC=C1Cl)NC(=S)NCCO
InChIKeySTAWXIIFVPXACD-UHFFFAOYSA-N
XLogP3 (Partition Coefficient)1.6
Hydrogen Bond Donors3

Synthesis and Analytical Characterization

Spectroscopic Characterization

  • FT-IR: Strong absorption bands at 1250cm1\sim 1250 \, \text{cm}^{-1} (C=S stretch) and 3300cm1\sim 3300 \, \text{cm}^{-1} (N-H stretch) .

  • 1H-NMR^1\text{H-NMR}: Signals at δ1.82.1ppm\delta 1.8–2.1 \, \text{ppm} (methyl group), δ6.87.5ppm\delta 6.8–7.5 \, \text{ppm} (aromatic protons), and δ3.64.0ppm\delta 3.6–4.0 \, \text{ppm} (hydroxyethyl protons) .

Physicochemical Properties

Thermodynamic and Kinetic Parameters

  • Melting Point: Predicted to exceed 180C180^\circ \text{C} based on analogous thioureas .

  • Solubility: Moderate solubility in ethanol (15mg/mL\sim 15 \, \text{mg/mL}) and dimethyl sulfoxide (DMSO) .

  • Lipophilicity: The XLogP3 value of 1.6 suggests moderate hydrophobicity, balancing membrane permeability and aqueous solubility .

Table 2: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight244.74 g/molPubChem
Rotatable Bonds3PubChem
Topological Polar Surface Area78.5 ŲPubChem

Biological Activity and Mechanistic Insights

Urease Inhibition

1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea exhibits potent urease inhibitory activity, with an IC50_{50} of 0.0019μM0.0019 \, \mu\text{M} against jack bean urease (JBU) . This efficacy surpasses thiourea (IC50_{50} = 4.7455μM4.7455 \, \mu\text{M}) by three orders of magnitude. Kinetic studies reveal non-competitive inhibition, with a binding affinity (KiK_i) of 0.0003μM0.0003 \, \mu\text{M} . The hydroxyethyl group likely facilitates hydrogen bonding with active-site residues, enhancing inhibitory potency .

Antioxidant Activity

The compound demonstrates radical scavenging capacity in DPPH assays (EC50=28.7μM\text{EC}_{50} = 28.7 \, \mu\text{M}), attributed to the thiourea moiety’s redox-active sulfur atom .

Industrial and Agrochemical Applications

Pesticide Development

Thiourea derivatives are integral to agrochemicals due to their fungicidal and herbicidal properties . This compound’s chloro and methyl substituents enhance stability in environmental conditions, making it a candidate for crop protection agents .

Drug Discovery

The compound’s urease inhibition profile positions it as a therapeutic candidate for peptic ulcers and kidney stone formation . Molecular docking simulations show strong interactions with urease’s flap region, disrupting substrate access .

PropertyPredictionSource
Caco-2 PermeabilityModerate (12.5×106cm/s12.5 \times 10^{-6} \, \text{cm/s})
Plasma Protein Binding89%

Future Perspectives

  • Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyethyl chain could optimize bioavailability .

  • In Vivo Efficacy Trials: Assessing toxicity and pharmacokinetics in mammalian models is critical for therapeutic translation .

  • Environmental Impact Assessments: Evaluating degradation pathways in soil and water systems will guide agrochemical deployment .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator